REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C@@H:2]([C@H:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].[CH:11]12[CH2:26][CH:22]([CH2:23][NH:24][CH2:25]1)[C:21]1[CH:20]=[C:19]3[C:14]([N:15]=[CH:16][CH:17]=[N:18]3)=[CH:13][C:12]2=1>CO>[C:6]([C@@H:4]([C@H:2]([C:1]([O-:10])=[O:9])[OH:3])[OH:5])([O-:8])=[O:7].[CH:22]12[CH2:26][CH:11]([CH2:25][NH:24][CH2:23]1)[C:12]1[CH:13]=[C:14]3[C:19]([N:18]=[CH:17][CH:16]=[N:15]3)=[CH:20][C:21]2=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring this mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
DISSOLUTION
|
Details
|
until dissolved at 0 to 50° C., more preferably at 20 to 25° C
|
Type
|
STIRRING
|
Details
|
to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C.
|
Name
|
L-tartrate
|
Type
|
product
|
Smiles
|
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
|
Name
|
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
|
Type
|
product
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |